Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
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Description
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H10ClN2O2 |
Molar Mass | 228.75 g/mol |
Density | 1.226 g/cm³ |
Boiling Point | 284.8 °C |
pKa | 7.21 |
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines by interfering with PI3K signaling pathways .
- A study reported an IC50 of approximately 0.62 µM against COX-2, indicating potential anti-inflammatory and antitumor effects .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes:
- It has shown promise as a selective inhibitor against phosphodiesterase IV (PDE4), which is involved in inflammatory responses .
- The structure-activity relationship (SAR) studies suggest that modifications in the naphthyridine ring enhance its inhibitory potency against these enzymes.
Study on Antitumor Effects
In a notable study involving animal models:
- This compound was administered at varying doses.
- Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups.
Clinical Implications
The potential therapeutic applications of this compound extend beyond oncology:
- Its anti-inflammatory properties may be harnessed for treating chronic inflammatory diseases.
- Ongoing clinical trials are assessing its efficacy and safety profile in humans.
Properties
CAS No. |
767260-86-6 |
---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h4,12H,2-3,5H2,1H3 |
InChI Key |
ABMYEXLGLUGBSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2CCNCC2=C1)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.